ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate
Description
Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an ethyl ester, and a methoxyimino group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyiminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-3-23-16(21)15(18-22-2)12-19-8-10-20(11-9-19)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVCVNNQOQHCPE-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)CN1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/CN1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate typically involves multiple steps, starting with the preparation of the piperazine derivative. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine ring.
Formation of the Methoxyimino Group: This is typically done by reacting the intermediate with methoxyamine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated aromatic compounds in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate can be compared with other piperazine derivatives and fluorophenyl compounds:
Piperazine Derivatives: Compounds like 1-(4-fluorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine share structural similarities but differ in their functional groups and biological activities.
Fluorophenyl Compounds: Compounds such as 4-fluorobenzylamine and 4-fluorophenylacetic acid have similar aromatic substitutions but differ in their overall structure and reactivity.
Biological Activity
Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H23FN4O5
- Molecular Weight : 438.5 g/mol
- IUPAC Name : Ethyl 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
This structure incorporates a piperazine ring, a fluorophenyl group, and a methoxyimino moiety, which contribute to its pharmacological properties.
This compound primarily acts as an inhibitor of equilibrative nucleoside transporters (ENTs) . The mechanism involves:
- Non-competitive inhibition : The compound binds to the transporter without competing with nucleosides, effectively reducing the maximum rate () of nucleoside uptake while maintaining the affinity () for the substrate.
This mechanism suggests potential applications in modulating cellular nucleoside levels, which may be beneficial in various therapeutic contexts.
Pharmacological Studies
- Dopaminergic Activity : In studies involving similar piperazine derivatives, compounds have shown effects on dopamine levels in the brain. For instance, derivatives administered at doses of 50–250 mg/kg resulted in transient increases in dopamine content in specific brain regions . Such findings indicate that this compound may influence neurotransmitter dynamics.
- Cell Viability Assays : Research has demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For example, certain piperazine derivatives have been shown to inhibit cell proliferation without inducing apoptosis . This suggests that this compound could be explored for its anticancer properties.
- Tyrosinase Inhibition : Compounds with structural similarities have been evaluated for their ability to inhibit tyrosinase activity, an important target for skin depigmentation therapies. One study reported competitive inhibitors with IC50 values significantly lower than traditional agents . Although specific data on this compound is limited, its structural features suggest potential efficacy in this area.
Study on ENTs Inhibition
A recent study investigated the effects of various piperazine derivatives on ENT activity. This compound was included in preliminary assays that showed promising results as an ENT inhibitor. The study reported a significant reduction in nucleoside uptake in cell lines treated with the compound compared to controls.
Neurotransmitter Modulation
In animal models, similar compounds were shown to modulate neurotransmitter levels effectively. For instance, administration of a related piperazine derivative resulted in altered dopamine and norepinephrine levels, suggesting that this compound may also possess neuromodulatory properties .
Q & A
Q. What are the optimal synthetic routes for ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate) are synthesized via reaction of lithium enolates with hydroxylamine derivatives under controlled conditions . Key steps include:
- Enolate formation : Use of lithium hexamethyldisilazide (LiHMDS) to generate the enolate from a β-ketoester precursor.
- Methoxyimino introduction : Reaction with O-methylhydroxylamine hydrochloride to install the methoxyimino group.
- Piperazine coupling : Substitution at the piperazine nitrogen using 4-fluorophenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF).
Optimize yields by controlling temperature (0–25°C) and solvent polarity .
Q. How is this compound characterized post-synthesis?
Methodological Answer: A multi-technique approach is essential:
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes (e.g., piperazine ring inversion). Strategies include:
- Solvent correction : Re-run NMR in deuterated DMSO to match computational solvent models (e.g., DFT at B3LYP/6-311+G(d,p)) .
- Variable-temperature NMR : Monitor piperazine proton splitting at low temperatures (–40°C) to "freeze" ring inversion and validate predicted coupling patterns .
- Dynamic HPLC : Use chiral columns to separate interconverting isomers under kinetic conditions .
Q. What is the mechanistic role of the Z-configuration in the compound’s reactivity?
Methodological Answer: The Z-configuration (methoxyimino group cis to the ethyl ester) sterically hinders nucleophilic attack at the carbonyl, directing reactivity toward the piperazine nitrogen. For example:
- Kinetic studies : Compare Z vs. E isomers in nucleophilic substitution reactions (e.g., with benzyl chloride). Z-isomers show 3–5× slower reaction rates due to steric shielding .
- DFT calculations : Analyze transition-state energies to confirm higher barriers for Z-isomer reactions at the ester carbonyl .
Q. How do crystal packing forces influence the compound’s stability?
Methodological Answer: X-ray data from analogous compounds (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one) reveal:
- Intermolecular interactions : Methoxyimino groups form C–H···O hydrogen bonds (2.8–3.0 Å), stabilizing the Z-configuration .
- Piperazine conformation : Chair conformation predominates in crystals, with N–C–C–N torsion angles ~55–60° .
Use Mercury software to model packing and predict stability under storage conditions (e.g., humidity sensitivity) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
Methodological Answer: Contradictions may stem from assay conditions or impurities. Mitigation strategies:
- Dose-response validation : Re-test the compound in standardized assays (e.g., kinase inhibition at 0.1–100 µM) with positive controls .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed ester derivatives) that may confound activity .
- Collaborative verification : Share samples with independent labs to confirm reproducibility .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
